4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate
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Overview
Description
4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate is a chemical compound with the molecular formula C10H7FN2O2·2H2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate typically involves the reaction of 4-amino-6-fluoroquinoline with carboxylic acid derivatives under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substituting agents: Such as halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce various substituted quinoline compounds .
Scientific Research Applications
4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid
- 7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid
Uniqueness
4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and fluoro groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-amino-6-fluoroquinoline-3-carboxylic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2.2H2O/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIAJNSHNWILGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)N)C(=O)O.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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